4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-9-8-10-17(15-16)19-22-20(21(26-19)23-13-6-3-7-14-23)27(24,25)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSBIIDKLYHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is often introduced through sulfonylation reactions, using reagents like phenylsulfonyl chloride in the presence of a base.
Tolyl Substitution: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of different parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonyl chlorides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Mechanistic and Therapeutic Insights from Analogs
Kinase Inhibition (PC-046, )
PC-046, a diaryl oxazole, inhibits kinases overexpressed in pancreatic cancer (TrkB, IRAK-4, Pim-1). While the main compound lacks methoxy groups critical for PC-046’s activity, its phenylsulfonyl and piperidinyl groups could facilitate interactions with kinase ATP-binding pockets.
Antimicrobial Potential ()
Halogenated oxazoles (e.g., ’s 2-chlorophenyl) exhibit antimicrobial activity. The main compound’s lack of halogens may reduce cytotoxicity but also limit broad-spectrum efficacy.
Solubility and Pharmacokinetics
- Piperidinyl and pyrrolidinyl groups enhance solubility via amine protonation at physiological pH.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with oxazole ring formation via cyclization of precursors under acidic or basic conditions. Subsequent steps include sulfonylation (using phenylsulfonyl chloride) and piperidine substitution. Key reaction conditions:
- Cyclization : Use dichloromethane or DMF as solvents at 60–80°C for 6–12 hours .
- Sulfonylation : React with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Piperidine coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution with piperidine, using Pd catalysts or polar aprotic solvents .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm final product purity using HPLC (>95%) and NMR .
Q. Which analytical techniques are critical for characterizing this compound’s stability and structure?
- Methodological Answer :
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points and phase transitions (e.g., melting points ~200–250°C observed in analogs) .
- Structural Elucidation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for m-tolyl) .
- IR : Detect sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and oxazole (C=N stretch at 1600–1650 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₃N₂O₃S expected) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Compare analogs with modified groups (e.g., replacing m-tolyl with furan or pyridyl). For example:
| Substituent | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| m-Tolyl | 1.2 µM (c-Myc inhibition) | Hydrophobic pocket binding |
| Furan | 3.8 µM | Reduced π-π stacking |
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like c-Myc/Max/DNA complexes. Validate with SPR assays .
- Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing sulfonyl groups) with enhanced target binding .
Q. What strategies resolve contradictions in reported biological activity data across similar oxazole derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MTT assay for cytotoxicity, fixed ATP concentration).
- Control Experiments : Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) .
- Meta-Analysis : Compare datasets from analogs (e.g., 4-(Chlorophenyl)sulfonyl derivatives show 10-fold higher potency than fluorophenyl variants due to halogen bonding) .
Q. How can reaction yields be improved during large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield increases from 45% to 68% observed in sulfonylation steps) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for piperidine coupling (turnover numbers >1,000 reported) .
- Process Monitoring : Use inline FTIR to detect intermediate formation and adjust reagent stoichiometry dynamically .
Key Recommendations for Researchers
- Experimental Design : Prioritize substituents with electron-withdrawing groups (e.g., sulfonyl) to enhance target binding .
- Data Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor studies) and report solvent systems explicitly .
- Computational Tools : Leverage Gaussian 16 for DFT calculations to predict reactive sites for further functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
